Cyclohexyldichlorophosphine

Synthesis Selectivity Radiochemistry Process Chemistry

Cyclohexyldichlorophosphine (CyPCl₂) is an alkylhalophosphine, specifically an organodichlorophosphine, and a fundamental building block in organophosphorus chemistry. It serves as a critical precursor for synthesizing a wide array of phosphine ligands, particularly those bearing a cyclohexyl moiety, which are indispensable in transition metal catalysis for cross-coupling reactions.

Molecular Formula C6H11Cl2P
Molecular Weight 185.03 g/mol
CAS No. 2844-89-5
Cat. No. B1585149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyldichlorophosphine
CAS2844-89-5
Molecular FormulaC6H11Cl2P
Molecular Weight185.03 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(Cl)Cl
InChIInChI=1S/C6H11Cl2P/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2
InChIKeyMJEQIIGWDHUZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyldichlorophosphine (CAS 2844-89-5): A Baseline Overview for Scientific Procurement


Cyclohexyldichlorophosphine (CyPCl₂) is an alkylhalophosphine, specifically an organodichlorophosphine, and a fundamental building block in organophosphorus chemistry [1]. It serves as a critical precursor for synthesizing a wide array of phosphine ligands, particularly those bearing a cyclohexyl moiety, which are indispensable in transition metal catalysis for cross-coupling reactions [2]. The compound is a colorless liquid with distinct physicochemical properties, including a density of 1.204 g/mL at 25 °C and a refractive index of n20/D 1.528 [3].

1
Cyclohexylphosphine ligand synthesis precursor
Enables sequential derivatization via dual reactive P–Cl sites
2
Sterically demanding ligand architecture
Cyclohexyl group imparts quantifiable steric bulk for catalyst design
3
Broad cross-coupling reaction scope
Verified as a building block for seven mechanistically distinct couplings

Why Generic Substitution Fails: The Critical Role of Cyclohexyldichlorophosphine's Steric and Electronic Fingerprint in Ligand Design


In-class compounds like alkyl- or aryl-dichlorophosphines, or chlorodicyclohexylphosphine, cannot be simply interchanged for cyclohexyldichlorophosphine due to the profound impact of the cyclohexyl group on the stereoelectronic profile of the final phosphine ligand [1]. The unique combination of an electron-rich, sterically demanding cyclohexyl substituent with two reactive chlorine handles provides a quantifiable advantage in controlling catalytic activity and selectivity. Direct substitution with a phenyl analog, for example, fundamentally alters the ligand's cone angle and electron-donating ability, leading to disparate catalytic outcomes [2]. The dual chlorine atoms also provide a distinct, bifunctional reactivity for sequential derivatization, which is lost when using mono-chloro or pre-formed phosphine alternatives [3].

Target
Cyclohexyldichlorophosphine
vs
Substitute
Phenyl dichlorophosphine analog
Different cone angle and electron-donating profile may shift catalytic selectivity and oxidative addition kinetics.
Target
Dichloro reactivity handle
vs
Substitute
Chlorodicyclohexylphosphine (mono‑Cl)
Loss of bifunctional sequential derivatization capability; narrower documented reaction scope may limit exploratory chemistry.

Cyclohexyldichlorophosphine Validation Data: Quantified Performance Advantages Over Analogs


Radiation-Thermal Synthesis: Preferential Formation and Absence of Over-Chain Extension Byproducts

Unlike conventional synthetic routes, the radiation-thermal reaction of PCl₃ with cyclohexane at 150-180 °C exhibits a chain-reaction character, leading to the preferential formation of cyclohexyldichlorophosphine (CyPCl₂) with a high radiation-chemical yield. At 170 °C, the yield is 100 molecules per 100 eV [1]. Critically, the analytically determined product stream contains only trace amounts of cyclohexyl chloride, and dicyclohexylchlorophosphine (Cy₂PCl) and dicyclohexyl (Cy₂) are not detected [1]. This is a class-level advantage over traditional Grignard-based syntheses, where over-reaction to form the tertiary phosphine is a common contaminant, as seen in syntheses of chlorodicyclohexylphosphine [2].

Synthesis selectivity
Class-level inference
Target: CyPCl₂ preferentially formed
Cy₂PCl and Cy₂ not detected
Grignard routes: tertiary phosphine byproduct reported
Reported purification advantage over Grignard methods
Radiation-thermal, 150-180°C; data to verify
Synthesis Selectivity Radiochemistry Process Chemistry

Superior Steric Bulk: Quantified Cone Angle Advantage Over Triphenylphosphine

The tricyclohexylphosphine (PCy₃) ligand, for which cyclohexyldichlorophosphine is a key precursor, features a Tolman cone angle of 170°, significantly larger than triphenylphosphine (PPh₃) at 145° [1]. This quantified steric difference is a major factor in catalyst design. In a comparative study, a model reaction using PCy₃ as a reagent provided a 46% yield, a dramatic improvement over the 4% yield obtained with PPh₃, directly linking the enhanced steric bulk to a superior outcome [2]. This is a cross-study comparable advantage, as the steric parameter of the free ligand is directly transferable to the precursor's utility.

Steric cone angle
Cross-study comparable
PCy₃ cone angle 170° vs PPh₃ 145°
Reported steric advantage supports catalyst screening
Yield 46% vs 4% in model reaction context
Steric Effects Ligand Design Catalysis

Versatile Bifunctional Reactivity: Compatibility Across a Broad Spectrum of Named Cross-Coupling Reactions

Cyclohexyldichlorophosphine is a uniquely versatile, commercially available building block verified to be suitable as a ligand component in at least seven mechanistically distinct cross-coupling reactions: Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . In contrast, the alternative mono-chloro reagent chlorodicyclohexylphosphine is primarily documented for specific syntheses like Michaelis–Arbuzov rearrangements and preparation of diphosphinoxyethane ligands, indicating a much narrower established utility [1]. This demonstrates a quantifiably broader validated reaction scope, making the dichlorophosphine a more strategic procurement choice for exploratory chemistry.

Reaction scope
Supporting evidence
7+ named cross-coupling reactions documented
Supports broader reagent utility vs mono‑chloro alternatives
Commercial vendor classification; verify for specific substrates
Reaction Scope Cross-Coupling Building Block

Cyclohexyldichlorophosphine (CAS 2844-89-5): Application Scenarios Grounded in Verifiable Evidence


High-Performance Pd-Catalyzed Cross-Coupling of Deactivated Substrates

When developing palladium catalysts for Suzuki or Buchwald-Hartwig couplings of challenging, deactivated aryl chlorides, cyclohexyldichlorophosphine is the preferred precursor for synthesizing dialkyl-cyclohexylphosphine ligands. Its procurement is justified by evidence showing that tricyclohexylphosphine (PCy₃), a downstream product, delivers an 11.5-fold yield increase (46%) over triphenylphosphine (PPh₃, 4%) in a representative test reaction due to the cyclohexyl group's larger cone angle (170° vs 145°) [1]. This steric advantage directly addresses the slow oxidative addition step associated with deactivated substrates, as documented by the extensive literature on PCy₃-based catalysts [2].

Synthesis of Chiral P-Stereogenic Ligands with High Optical Purity

For the stereo-selective synthesis of P-chiral phosphine ligands, cyclohexyldichlorophosphine is a critical building block. Its dual reactive sites allow for sequential nucleophilic displacement with high fidelity. This has been demonstrated in the preparation of optically pure cyclohexyl(o-methoxyphenyl)phosphine-borane, where the cyclohexyl moiety was essential for attaining high diastereomeric purity, enabling the synthesis of new chiral bis(phosphino)ethane ligands [1]. The inherent structural attributes of the cyclohexyl group, a rigid and bulky aliphatic ring, are a prerequisite for this level of stereocontrol, which is not replicable by less sterically demanding acyclic alkyl or flat aryl analogs.

Multi-Project R&D Platform in MedChem Libraries

Medicinal chemistry groups aiming to build diverse compound libraries benefit from stockpiling cyclohexyldichlorophosphine as a universal phosphination reagent. The compound's classification as a ligand component for a broad spectrum of seven major cross-coupling reactions (Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura) provides a unique, pre-validated scope [1]. This contrasts with more specialized analogs like chlorodicyclohexylphosphine, whose documented scope is significantly narrower [2]. This one-reagent, multi-purpose utility reduces the need for a larger, more costly inventory of different phosphine building blocks.

Industrial-Scale Production of Monoalkyl Phosphonites and Secondary Phosphines

In patent-protected processes for manufacturing monoalkyl phosphonites, cyclohexyldichlorophosphine is explicitly listed as a key starting material alongside other alkyl/aryl dichlorophosphines [1]. However, its synthetic selectivity can be a quantifiable advantage. The radiation-thermal synthesis of cyclohexyldichlorophosphine has been shown to proceed without detectable formation of tertiary phosphine or coupling byproducts—a common source of yield loss in Grignard-based syntheses of related compounds [2]. This high selectivity can translate directly into a more cost-effective and higher-purity large-scale process.

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling of deactivated substrates
Steric bulk enabling oxidative addition
Cone angle comparison and model-reaction yield review
Chiral P-stereogenic ligand synthesis
Rigid cyclohexyl framework for diastereomeric control
Optical purity and sequential displacement fidelity
Multi-project MedChem platform reagent
Pre-verified broad cross-coupling scope
Scope mapping across seven named reactions
Industrial phosphonite and secondary phosphine production
High synthetic selectivity at scale
Byproduct profile and cost-effectiveness validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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